- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240
Cas no 91-73-6 (N,N-Dibenzylaniline)
N,N-Dibenzylaniline structure
Product Name:N,N-Dibenzylaniline
CAS-Nr.:91-73-6
MF:C20H19N
MW:273.371565103531
MDL:MFCD00022015
CID:81765
PubChem ID:87566882
Update Time:2025-10-19
N,N-Dibenzylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- Inchi: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- InChI-Schlüssel: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Lächelt: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 273.15200
- Monoisotopenmasse: 273.15175
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 5
- Komplexität: 250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 5.7
- Topologische Polaroberfläche: 3.2
Experimentelle Eigenschaften
- Farbe/Form: Acikuläre oder säulenförmige Kristalle
- Dichte: 1.0444
- Schmelzpunkt: 68.0 to 71.0 deg-C
- Siedepunkt: 180°C/1mmHg(lit.)
- Flammpunkt: 174 °C
- Brechungsindex: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.89340
- Löslichkeit: Löslich in Ether \ Benzol \ heißem Ethanol und heißer Essigsäure. Unlöslich in Wasser
N,N-Dibenzylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36/37/39
- TSCA:Yes
- Risikophrasen:R36/37/38
N,N-Dibenzylaniline Zolldaten
- HS-CODE:2921420090
- Zolldaten:
China Zollkodex:
2921420090Übersicht:
2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
N,N-Dibenzylaniline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140931-1000g |
N,N-Dibenzylaniline |
91-73-6 | 95% | 1000g |
$426.19 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N858493-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
612.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0154-25g |
N,N-Dibenzylaniline |
91-73-6 | 99.0%(GC) | 25g |
¥220.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0154-500g |
N,N-Dibenzylaniline |
91-73-6 | 99.0%(GC) | 500g |
¥1855.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
¥183.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
¥448.0 | 2022-06-10 | |
| abcr | AB140936-25 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 25g |
€47.50 | 2023-05-21 | |
| abcr | AB140936-500 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 500g |
€250.00 | 2023-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-500g |
N,N-Dibenzylaniline |
91-73-6 | 500g |
¥1882.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-25g |
N,N-Dibenzylaniline |
91-73-6 | 25g |
¥212.0 | 2021-09-08 |
N,N-Dibenzylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
Referenz
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst, Tetrahedron Letters, 2015, 56(1), 136-141
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
Referenz
- Aqueous-mediated N-alkylation of amines, European Journal of Organic Chemistry, 2007, (8), 1369-1377
Herstellungsverfahren 5
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
Referenz
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines, Tetrahedron, 2009, 65(6), 1180-1187
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
Referenz
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes, Organometallics, 2021, 40(16), 2763-2767
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
Referenz
- Mesitylcopper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines, Organic Letters, 2013, 15(1), 172-175
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
Referenz
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen, Organic Letters, 2012, 14(21), 5606-5609
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
Referenz
- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
Referenz
- Transition-Metal-Free Electrophilic Amination of Arylboroxines, Organic Letters, 2012, 14(16), 4230-4233
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; 0 °C; 24 h, 70 °C
Referenz
- Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes, Tetrahedron Letters, 2023, 127,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Referenz
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A, 2009, , ,
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism, Nature Communications, 2022, 13(1),
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
Referenz
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines, Journal of Organic Chemistry, 2015, 80(12), 6323-6328
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
Referenz
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
Referenz
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols, Chemistry - A European Journal, 2012, 18(45), 14510-14519
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
Referenz
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
Referenz
- Palladium-Catalyzed Amination of Aryl Sulfoxides, Organic Letters, 2018, 20(4), 1134-1137
Herstellungsverfahren 25
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
Referenz
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions, Synlett, 2017, 28(20), 2891-2895
Herstellungsverfahren 27
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
Referenz
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
Referenz
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881
Herstellungsverfahren 30
Reaktionsbedingungen
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
Referenz
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism, Organic Letters, 2017, 19(3), 544-547
Herstellungsverfahren 31
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
Referenz
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents, Medicinal Chemistry Research, 2013, 22(10), 4610-4614
Herstellungsverfahren 32
Herstellungsverfahren 33
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Referenz
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240
Herstellungsverfahren 34
Reaktionsbedingungen
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
Referenz
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst, Journal of Molecular Structure, 2020, 1219,
Herstellungsverfahren 35
Herstellungsverfahren 36
Reaktionsbedingungen
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
Referenz
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent, Journal of Organic Chemistry, 2021, 86(1), 1246-1252
Herstellungsverfahren 37
Herstellungsverfahren 38
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
Referenz
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds, Organic Letters, 2017, 19(21), 5768-5771
Herstellungsverfahren 39
Herstellungsverfahren 40
Reaktionsbedingungen
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
Referenz
- Catalytic electrophilic amination reactions, 2007, , 68(6),
Herstellungsverfahren 41
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
Referenz
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons, Journal of Organic Chemistry, 2006, 71(1), 219-224
Herstellungsverfahren 42
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
Referenz
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives, Tetrahedron Letters, 2018, 59(38), 3467-3472
Herstellungsverfahren 43
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester ; 48 h, 150 °C
Referenz
- Solvent- and catalyst-free direct reductive amination of aldehydes and ketones with Hantzsch ester: synthesis of secondary and tertiary amines, Tetrahedron, 2013, 69(24), 4938-4943
Herstellungsverfahren 44
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Referenz
- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366
Herstellungsverfahren 45
Reaktionsbedingungen
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
Referenz
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol, Organic Letters, 2007, 9(8), 1521-1524
Herstellungsverfahren 46
Reaktionsbedingungen
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
Referenz
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines, Journal of Organic Chemistry, 1995, 60(9), 2677-82
Herstellungsverfahren 47
Reaktionsbedingungen
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
Referenz
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives, Tetrahedron Letters, 2017, 58(2), 137-141
Herstellungsverfahren 48
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
Referenz
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes, Angewandte Chemie, 2016, 55(41), 12868-12872
Herstellungsverfahren 49
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
Referenz
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst, Catalysis Letters, 2020, 150(6), 1669-1678
Herstellungsverfahren 50
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
Referenz
- Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines, Angewandte Chemie, 2012, 51(15), 3642-3645
Herstellungsverfahren 51
Herstellungsverfahren 52
Reaktionsbedingungen
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
Referenz
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades, Angewandte Chemie, 2019, 58(15), 5003-5007
Herstellungsverfahren 53
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
Referenz
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation, Chemical Science, 2021, 12(5), 1915-1923
Herstellungsverfahren 54
Herstellungsverfahren 55
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions, Chinese Chemical Letters, 2022, 33(1), 288-292
Herstellungsverfahren 56
Reaktionsbedingungen
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
Referenz
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749
Herstellungsverfahren 57
Reaktionsbedingungen
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
Referenz
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25
Herstellungsverfahren 58
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
Referenz
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362
Herstellungsverfahren 59
Herstellungsverfahren 60
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
Referenz
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds, Journal of the American Chemical Society, 2021, 143(36), 14422-14427
Herstellungsverfahren 61
Reaktionsbedingungen
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
Referenz
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydes, Green Chemistry, 2020, 22(11), 3421-3426
N,N-Dibenzylaniline Raw materials
- Diphenyl sulfoxide
- Benzyl alcohol
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- cyclohex-2-en-1-one
- Phenylboronic acid
- Diphenylzinc
-
- N-benzyl-N-phenylbenzamide
- Boroxin,2,4,6-triphenyl-
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-(Dimethylphenylsilyl)benzyl alcohol
- N,1-diphenylmethanimine
- N-Benzylaniline
- Dibenzylamine
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline Lieferanten
Suzhou Senfeida Chemical Co., Ltd
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(CAS:91-73-6)N,N-DIBENZYLANILINE
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:91-73-6)N,N-二苄基苯胺
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Reinheit:99%
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N,N-Dibenzylaniline Verwandte Literatur
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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